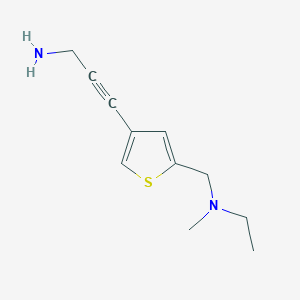

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring, an ethyl(methyl)amino group, and a prop-2-yn-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the amino groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound with a thiophene ring, an alkyne functional group, and an ethyl(methyl)amino side chain. It is being explored for potential applications in medicinal chemistry and materials science due to its unique structural characteristics, electronic properties, and reactivity patterns.

Potential Applications

- Medicinal Chemistry The compound may be a candidate for antimicrobial and anticancer applications. The thiophene ring can enhance biological activity by interacting with biological targets like enzymes and receptors. The compound's functional groups may also facilitate interactions that lead to significant biological effects, but the specific mechanisms of action require further investigation.

- Materials Science The presence of the thiophene moiety and the alkyne group suggests potential applications in materials science.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Industrial methods may optimize conditions for large-scale production, using techniques like continuous flow chemistry to enhance efficiency. Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Specific conditions such as temperature, solvent, and catalysts can significantly influence the outcomes of these reactions.

Research and Studies

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Preliminary results indicate that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Further research is needed to fully elucidate these interactions and assess their implications for therapeutic applications.

Structural Similarity

Several compounds share structural similarities with 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amines:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine | Contains a methyl(propyl)amino group | Variation in amino substituents affects biological activity |

| 3-(5-(Morpholin-4-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine | Features a morpholine ring | Potentially different pharmacological profiles due to ring structure |

| 3-(5-(Ethyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yne | Ethyl(propyl)amino substituent | May exhibit distinct chemical reactivity patterns |

Mechanism of Action

The mechanism of action of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure but differ in their substituents.

Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol have similar heterocyclic structures but with different functional groups and biological activities.

Uniqueness

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring with an ethyl(methyl)amino group and a prop-2-yn-1-amine chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound characterized by its unique structural features, including a thiophene ring and an alkyne functional group. These structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2S, with a molecular weight of approximately 208.32 g/mol. The presence of the thiophene moiety is noteworthy as it often enhances biological activity through interactions with various biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. The thiophene ring's ability to interact with enzymes and receptors may facilitate this activity. Specific tests have shown that derivatives of thiophene compounds often demonstrate effectiveness against a range of bacterial and fungal strains, suggesting that this compound could follow similar trends.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. The compound appears to inhibit cell proliferation in various cancer cell lines. For instance, it may interfere with cellular signaling pathways that are crucial for tumor growth and survival. Initial findings suggest that this compound may act on microtubule dynamics, similar to other known anticancer agents, thereby arresting the cell cycle at critical checkpoints.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on its structural features:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

- Receptor Interaction : Its unique structure allows for potential binding to various receptors, influencing signaling cascades associated with cell growth and apoptosis.

- Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics, leading to cell cycle arrest.

Case Studies

Several case studies have explored the efficacy of thiophene derivatives in medicinal chemistry:

- Study on Anticancer Efficacy : A study demonstrated that a structurally similar thiophene compound exhibited significant cytotoxicity against human glioblastoma cells, suggesting that modifications in the side chain could enhance activity against specific cancer types .

- Antimicrobial Testing : Another case study reported that thiophene-based compounds showed promising results against resistant strains of bacteria, indicating a potential pathway for developing new antimicrobial agents .

Properties

Molecular Formula |

C11H16N2S |

|---|---|

Molecular Weight |

208.33 g/mol |

IUPAC Name |

3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-amine |

InChI |

InChI=1S/C11H16N2S/c1-3-13(2)8-11-7-10(9-14-11)5-4-6-12/h7,9H,3,6,8,12H2,1-2H3 |

InChI Key |

OVVPUBHOJTUEEK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)CC1=CC(=CS1)C#CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.